

In-Depth Technical Guide to the Photophysical Properties of 3-Methylcarbostyryl

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Compound of Interest

Compound Name: 3-Methylcarbostyryl

Cat. No.: B1216109

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Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of **3-Methylcarbostyryl**, also known as 3-methyl-2-quinolone or 3-methyl-1H-quinolin-2-one. This document collates available quantitative data on its absorption, emission, fluorescence quantum yield, and phosphorescence characteristics. Detailed experimental protocols for key photophysical measurements are outlined to facilitate the replication and validation of these properties. Furthermore, this guide explores the potential relevance of carbostyryl derivatives in biological signaling, particularly in the context of bacterial quorum sensing, and presents visual workflows and diagrams to aid in the understanding of experimental and conceptual frameworks.

Introduction

3-Methylcarbostyryl is a heterocyclic aromatic organic compound belonging to the carbostyryl (2-quinolone) family. The inherent fluorescence of the carbostyryl scaffold has led to its investigation and use in various applications, including as a fluorescent probe and in the development of optical materials. For researchers and professionals in drug discovery and development, understanding the photophysical properties of such molecules is crucial for their potential application as tracers, in bioimaging, and for the development of novel therapeutic agents. This guide aims to consolidate the key photophysical data and methodologies related to **3-Methylcarbostyryl**, providing a foundational resource for further research and application.

Photophysical Data

The photophysical properties of **3-Methylcarbostyryl** are summarized below. These properties are influenced by the solvent environment due to solute-solvent interactions.

Property	Value	Solvent(s)
Absorption Maximum (λ_{abs})	328 nm	Dioxane
Emission Maximum (λ_{em})	385 nm	Dioxane
Stokes Shift	57 nm (4980 cm^{-1})	Dioxane
Fluorescence Quantum Yield (Φ_F)	0.58	Dioxane
Phosphorescence Maximum	432 nm	Ethanol (77 K)
Phosphorescence Lifetime (τ_P)	1.30 s	Ethanol (77 K) [1]
Triplet State Character	$3\pi\pi^*$	Ethanol, Methylcyclohexane [1]

Note: The absorption, emission, and fluorescence quantum yield data are based on values reported for 3-substituted carbostyryls in the foundational work by Wolfbeis et al., which is a key reference in this area.

Experimental Protocols

Accurate determination of photophysical parameters is essential for the reliable application of fluorescent molecules. The following sections detail the standard experimental protocols for measuring the key properties of **3-Methylcarbostyryl**.

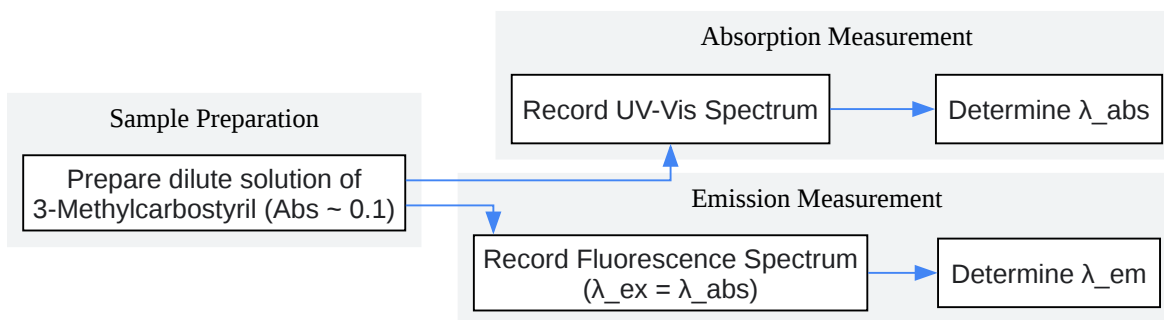
Measurement of Absorption and Emission Spectra

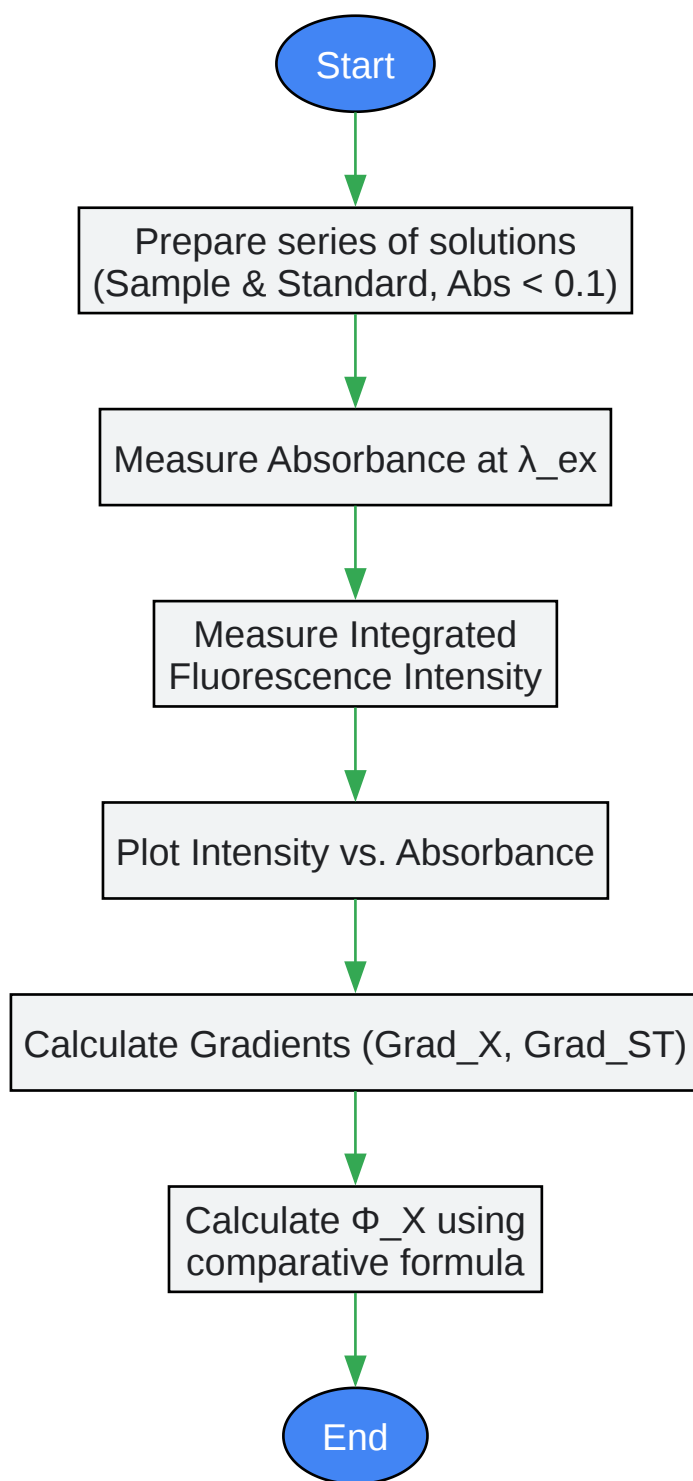
Methodology:

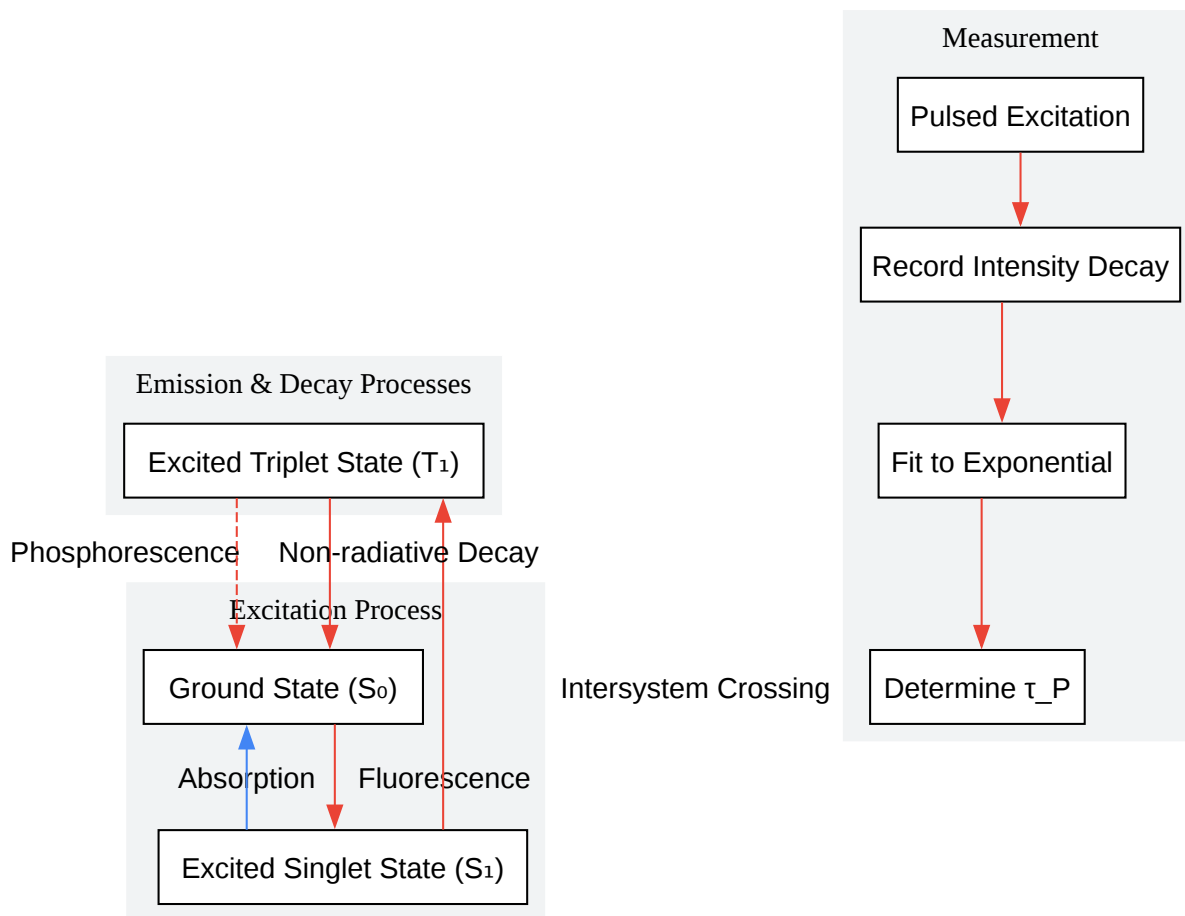
- **Sample Preparation:** Prepare dilute solutions of **3-Methylcarbostyryl** in the desired spectroscopic grade solvent (e.g., dioxane, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

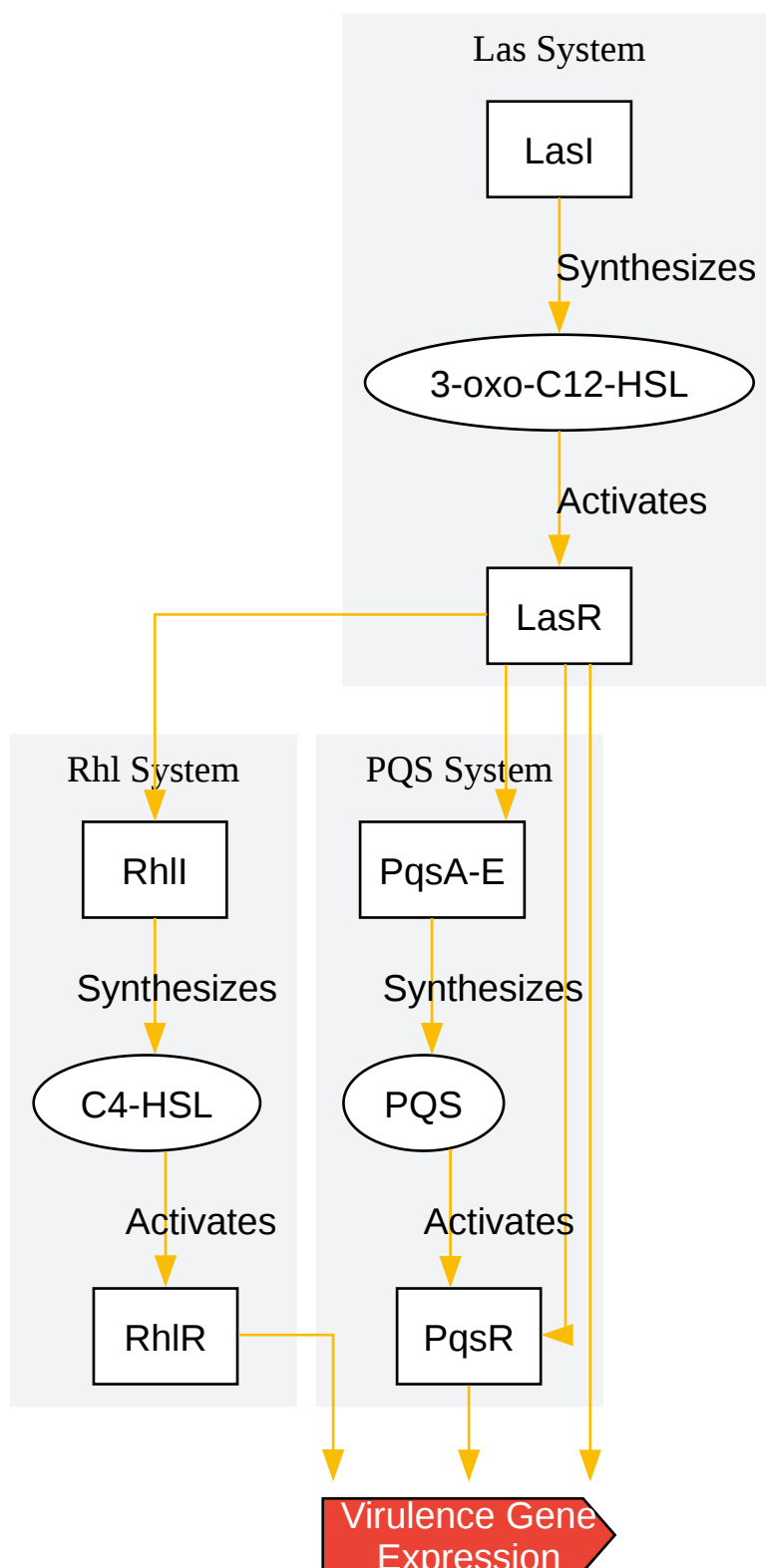
- Absorption Spectroscopy:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
 - Use a matched cuvette containing the pure solvent as a reference.
 - The wavelength of maximum absorbance (λ_{abs}) is determined from the resulting spectrum.
- Fluorescence Spectroscopy:
 - Use a calibrated spectrofluorometer.
 - Excite the sample at its absorption maximum (λ_{abs}).
 - Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 340-600 nm).
 - The wavelength of maximum emission intensity (λ_{em}) is determined from the corrected emission spectrum.

Workflow for Spectral Measurements:









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References

- 1. Photophysical behavior of 3-methylquinoline and 3-bromoquinoline [fitforthem.unipa.it]
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